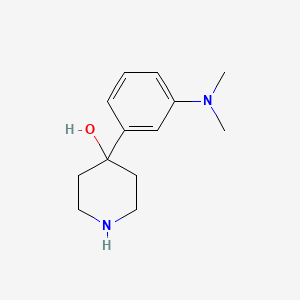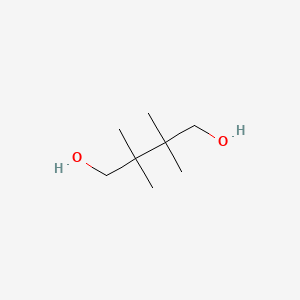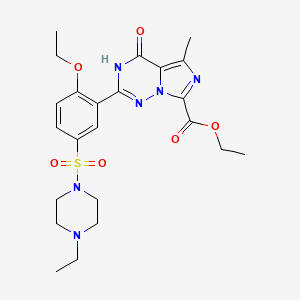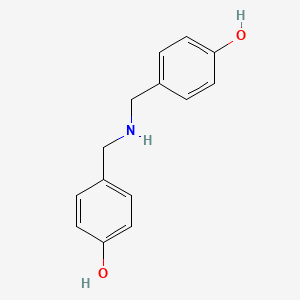
Umifenovir Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Umifenovir Sulfate, commonly known by its trade name Arbidol, is an antiviral medication primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections. It is an indole-based, hydrophobic compound that has been in use in Russia for approximately 25 years and in China since 2006 . This compound is known for its broad-spectrum antiviral activity against a variety of enveloped and non-enveloped RNA and DNA viruses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Umifenovir Sulfate involves multiple steps, starting with the formation of the indole core. The indole core is functionalized at various positions with different substituents. The synthetic route typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Functionalization: The indole core is then functionalized with a bromine atom, a dimethylamino group, and a phenylsulfanyl group.
Final Steps:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Umifenovir Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group.
Reduction: Reduction reactions can occur at the bromine atom and the carboxylic acid group.
Substitution: Substitution reactions are common at the dimethylamino group and the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often use reagents like alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential antiviral activities .
Aplicaciones Científicas De Investigación
Umifenovir Sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying indole-based antiviral agents.
Biology: The compound is studied for its effects on viral replication and host immune response.
Medicine: this compound is primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral medications.
Mecanismo De Acción
Umifenovir Sulfate exerts its antiviral effects through multiple pathways:
Inhibition of Membrane Fusion: The compound inhibits the fusion between the viral envelope and the cell membrane of the target cell, preventing viral entry and infection.
Direct Virucidal Activity: This compound has direct virucidal effects, disrupting the viral particles.
Host-Targeting Effects: The compound affects various stages of the viral life cycle, including attachment and internalization.
Comparación Con Compuestos Similares
Umifenovir Sulfate is unique in its dual activity as both a direct-acting antiviral and a host-targeting agent. Similar compounds include:
Oseltamivir: Another antiviral medication used for the treatment of influenza.
Rimantadine: An antiviral drug used to treat influenza A.
Favipiravir: An antiviral drug that inhibits viral RNA polymerase.
This compound’s broad-spectrum activity and dual mechanism of action make it a unique and valuable antiviral agent in the fight against various viral infections.
Propiedades
Fórmula molecular |
C22H25BrN2O6S2 |
|---|---|
Peso molecular |
557.5 g/mol |
Nombre IUPAC |
ethyl 6-bromo-4-[(dimethylamino)methyl]-1-methyl-2-(phenylsulfanylmethyl)-5-sulfooxyindole-3-carboxylate |
InChI |
InChI=1S/C22H25BrN2O6S2/c1-5-30-22(26)20-18(13-32-14-9-7-6-8-10-14)25(4)17-11-16(23)21(31-33(27,28)29)15(19(17)20)12-24(2)3/h6-11H,5,12-13H2,1-4H3,(H,27,28,29) |
Clave InChI |
NCNQOOQPJLNFPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OS(=O)(=O)O)Br)C)CSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


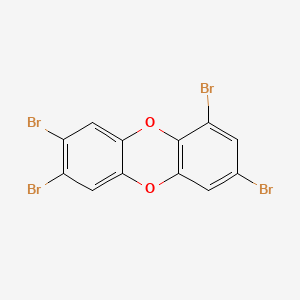
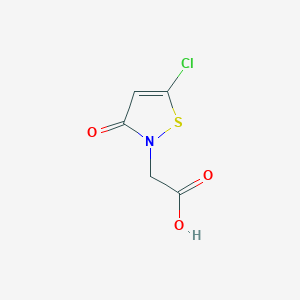
![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)

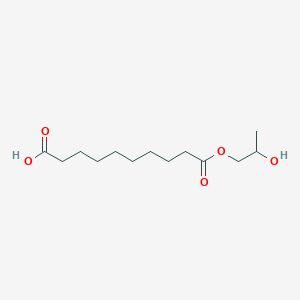
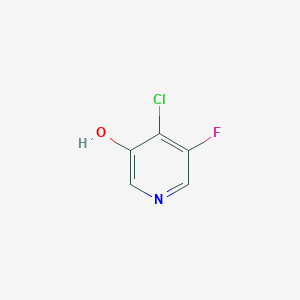
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)

